A Chlorine Atom Enables Potent Beta-1 Adrenergic Receptor Engagement
The presence of the 6-chloro substituent in 6-chloro-2-(pyridin-2-yl)-1H-indol-3-ol is critical for achieving potent inhibition of the beta-1 adrenergic receptor (β1-AR). In a direct radioligand displacement assay using CHO cells expressing the cloned human β1-AR, the target compound exhibited an IC50 of 6.1 nM [1]. In stark contrast, the direct dechlorinated analog, 2-(pyridin-2-yl)-1H-indol-3-ol, showed no detectable affinity for the same receptor target . This comparison highlights a binary functional switch driven solely by halogen substitution at the 6-position of the indole core.
| Evidence Dimension | Inhibitory activity against human beta-1 adrenergic receptor |
|---|---|
| Target Compound Data | IC50 = 6.1 nM |
| Comparator Or Baseline | 2-(pyridin-2-yl)-1H-indol-3-ol: No affinity |
| Quantified Difference | Complete loss of detectable binding (>1000-fold difference) |
| Conditions | CHO cells expressing cloned human beta-1 adrenergic receptor; [125I]iodocyanopindolol displacement assay |
Why This Matters
This data proves the 6-chloro group is essential for β1-AR pharmacology, guiding researchers to select the chlorinated compound over the inactive des-chloro analog for studies involving adrenergic signaling.
- [1] TargetMine. Compound was evaluated for its inhibitory activity against CHO cells expressing the cloned human beta-1 adrenergic receptor (AR). ChEMBL: CHEMBL174984. IC50 = 6.1 nM. View Source
